6-Chloro-2,4-dimethoxynicotinic acid

Description

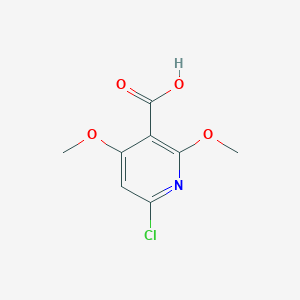

6-Chloro-2,4-dimethoxynicotinic acid is a substituted nicotinic acid derivative featuring a pyridine ring with a carboxylic acid group at position 3, chlorine at position 6, and methoxy (-OCH₃) groups at positions 2 and 4. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its methoxy and chloro substituents influence electronic properties, solubility, and reactivity, making it valuable for coupling reactions and heterocyclic derivatization. For instance, it is employed as a coupling reagent in peptide synthesis and functionalized pyridine derivatives .

Properties

CAS No. |

1256821-79-0 |

|---|---|

Molecular Formula |

C8H8ClNO4 |

Molecular Weight |

217.60 g/mol |

IUPAC Name |

6-chloro-2,4-dimethoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H8ClNO4/c1-13-4-3-5(9)10-7(14-2)6(4)8(11)12/h3H,1-2H3,(H,11,12) |

InChI Key |

KORCXOIECZSSNF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1C(=O)O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,4-dimethoxynicotinic acid typically involves the chlorination and methoxylation of nicotinic acid derivatives. One common method includes the use of 2,4-dimethoxypyrimidine as a starting material, which undergoes chlorination at the 6th position using reagents such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,4-dimethoxynicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-2,4-dimethoxynicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,4-dimethoxynicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects on Reactivity Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (-OCH₃) in this compound are electron-donating, increasing electron density on the pyridine ring and stabilizing intermediates in nucleophilic reactions. In contrast, chloro (-Cl) and carboxylic acid (-COOH) groups are electron-withdrawing, enhancing electrophilic substitution reactivity . Amino vs. Methoxy: 6-Amino-2-chloronicotinic acid (NH₂ at position 6) exhibits higher solubility in polar solvents due to hydrogen bonding, whereas methoxy groups in the parent compound improve stability under acidic conditions .

Applications

- Pharmaceutical Synthesis : this compound is used in coupling reactions to synthesize constrained glutamic acid analogs and heterocyclic scaffolds .

- Agrochemicals : Derivatives like 2-chloro-6-methylisonicotinic acid are precursors to herbicides and insecticides due to their lipophilic methyl groups, which enhance membrane permeability .

Methoxy-substituted compounds generally exhibit lower toxicity compared to nitro- or amino-substituted analogs but still require proper ventilation and PPE .

Research Findings and Data

Physicochemical Properties

- Solubility: Methoxy groups reduce water solubility compared to hydroxyl or amino analogs. For example, 6-chloro-2-hydroxynicotinic acid is more soluble in aqueous bases due to its acidic hydroxyl group .

- Thermal Stability : Methyl-substituted compounds (e.g., 2-chloro-6-methylisonicotinic acid) exhibit higher thermal stability, making them suitable for high-temperature reactions .

Biological Activity

6-Chloro-2,4-dimethoxynicotinic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 201.61 g/mol. The compound features a chlorine atom at the 6th position and methoxy groups at the 2nd and 4th positions on the pyridine ring.

Synthesis Methods:

- Method A : Reaction of 6-chloro-2,4-dimethylpyridine-3-carboxylate with sodium hydroxide in ethanol at elevated temperatures.

- Method B : Heating a suspension of the compound in phosphorus(V) oxychloride followed by quenching with ethanol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies demonstrate its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has been shown to inhibit key inflammatory pathways, potentially through the modulation of chemokine receptors such as CCR5. This inhibition may reduce the production of pro-inflammatory cytokines.

Case Study:

In a study involving murine models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and inflammatory markers compared to controls. The reduction in tumor necrosis factor-alpha (TNF-α) levels was particularly notable.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Chemokine Receptor Modulation : The compound acts as an antagonist to chemokine receptors, particularly CCR5, which plays a crucial role in immune response and inflammation.

- Enzyme Inhibition : It may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparative Analysis

When compared to similar compounds like 2,6-Dichloro-4-methylnicotinic acid , this compound shows enhanced antimicrobial properties and a broader spectrum of activity against various pathogens.

Table 2: Comparative Biological Activity

| Compound | MIC (µg/mL) against S. aureus | Anti-inflammatory Activity |

|---|---|---|

| This compound | 32 | High |

| 2,6-Dichloro-4-methylnicotinic acid | 64 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.